N-(2,4-dimethoxyphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a trifluoroethyl group, and a dimethoxyphenyl moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2,2,2-trifluoroethyl)piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the production of high-quality compound suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide: shares structural similarities with other compounds containing piperidine rings and trifluoroethyl groups.
2,4-Dimethoxy-5-(2-methylphenyl)pyrimidine: Another compound with a dimethoxyphenyl moiety, but with a different core structure.
Uniqueness
The uniqueness of N-(2,4-dimethoxyphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c1-27-13-3-4-14(15(9-13)28-2)23-17(26)16(25)22-10-12-5-7-24(8-6-12)11-18(19,20)21/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPKPDPZNMILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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